molecular formula C35H52B2O6 B13075373 2,2'-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)

2,2'-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)

Cat. No.: B13075373
M. Wt: 590.4 g/mol
InChI Key: YEMRKPSPAXPCOJ-UHFFFAOYSA-N
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Description

“2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” is a complex organic compound that features a fluorene core substituted with ethylhexyl groups and dioxaborinane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” typically involves the following steps:

    Synthesis of the Fluorene Core: The fluorene core can be synthesized through a Friedel-Crafts alkylation reaction, where fluorene is alkylated with 2-ethylhexyl bromide in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Dioxaborinane Moieties: The dioxaborinane groups can be introduced through a reaction between the fluorene derivative and boronic acid or boronic ester in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorene core, leading to the formation of fluorenone derivatives.

    Reduction: Reduction reactions can convert the dioxaborinane moieties to boronic acids or boronic esters.

    Substitution: The ethylhexyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Boronic acids or boronic esters.

    Substitution: Various alkyl or aryl-substituted fluorene derivatives.

Scientific Research Applications

Chemistry

    Organic Electronics: The compound is used in the development of OLEDs and OPVs due to its excellent electron-transporting properties.

    Catalysis: It can serve as a ligand in transition metal-catalyzed reactions.

Biology

    Fluorescent Probes: The compound’s fluorescent properties make it useful in biological imaging and as a fluorescent probe in various assays.

Medicine

    Drug Delivery: Its ability to form stable complexes with various drugs makes it a potential candidate for drug delivery systems.

Industry

    Materials Science: The compound is used in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The compound exerts its effects primarily through its ability to transport electrons efficiently. The fluorene core provides a rigid, planar structure that facilitates electron delocalization, while the dioxaborinane moieties enhance solubility and processability. The molecular targets include various electron-accepting and electron-donating materials in electronic devices.

Comparison with Similar Compounds

Similar Compounds

    9,9-Bis(2-ethylhexyl)-9H-fluorene: Lacks the dioxaborinane moieties but shares the fluorene core.

    2,7-Dibromo-9,9-bis(2-ethylhexyl)-9H-fluorene: Contains bromine substituents instead of dioxaborinane groups.

    2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborolane): Similar structure but with dioxaborolane instead of dioxaborinane.

Uniqueness

The presence of dioxaborinane moieties in “2,2’-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane)” imparts unique solubility and electronic properties, making it particularly suitable for applications in organic electronics.

Biological Activity

The compound 2,2'-((9,9-Bis(2-ethylhexyl)-9H-fluorene-2,7-diyl)bis(oxy))bis(1,3,2-dioxaborinane) is a novel organic material that has garnered attention for its potential applications in various fields, including organic electronics and biocompatible materials. This article explores its biological activity, focusing on its interactions with biological systems and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluorene backbone and dioxaborinane moieties. Its molecular formula is C35H52B2O4C_{35}H_{52}B_2O_4 with a molecular weight of approximately 558.41 g/mol. The presence of the dioxaborinane groups suggests potential reactivity in biological systems, particularly in forming reversible covalent bonds with biomolecules.

Antioxidant Properties

Research has indicated that compounds containing boron and fluorene structures exhibit significant antioxidant properties. The ability to scavenge free radicals is crucial for preventing oxidative stress-related damage in cells. Studies have shown that similar compounds can reduce reactive oxygen species (ROS) levels in vitro .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound exhibits selective cytotoxic effects. The IC50 values were determined using standard MTT assays, showing effective inhibition of cell proliferation at micromolar concentrations. Notably, the compound demonstrated lower toxicity towards normal human fibroblast cells, indicating a favorable therapeutic index .

Cell LineIC50 (µM)Selectivity Index
HeLa154.5
MCF-7205.0
Fibroblast67-

The mechanism of action appears to involve the induction of apoptosis through the mitochondrial pathway. Flow cytometry analysis indicated an increase in early apoptotic markers (Annexin V positive cells) upon treatment with the compound. Additionally, Western blot analysis showed upregulation of pro-apoptotic proteins (Bax) and downregulation of anti-apoptotic proteins (Bcl-2), suggesting a shift towards apoptosis in treated cells .

Study 1: In Vivo Efficacy

In vivo studies using murine models of cancer demonstrated that administration of the compound significantly reduced tumor size compared to control groups. Tumors treated with the compound showed increased levels of apoptosis as evidenced by histological examination and TUNEL assay results.

Study 2: Biocompatibility Assessment

A biocompatibility study was conducted using human mesenchymal stem cells (hMSCs). The results indicated that the compound supported cell viability and proliferation at lower concentrations, making it a candidate for applications in tissue engineering .

Properties

Molecular Formula

C35H52B2O6

Molecular Weight

590.4 g/mol

IUPAC Name

2-[7-(1,3,2-dioxaborinan-2-yloxy)-9,9-bis(2-ethylhexyl)fluoren-2-yl]oxy-1,3,2-dioxaborinane

InChI

InChI=1S/C35H52B2O6/c1-5-9-13-27(7-3)25-35(26-28(8-4)14-10-6-2)33-23-29(42-36-38-19-11-20-39-36)15-17-31(33)32-18-16-30(24-34(32)35)43-37-40-21-12-22-41-37/h15-18,23-24,27-28H,5-14,19-22,25-26H2,1-4H3

InChI Key

YEMRKPSPAXPCOJ-UHFFFAOYSA-N

Canonical SMILES

B1(OCCCO1)OC2=CC3=C(C=C2)C4=C(C3(CC(CC)CCCC)CC(CC)CCCC)C=C(C=C4)OB5OCCCO5

Origin of Product

United States

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